4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide
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Overview
Description
4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 4-position and an amine group at the 2-position of the benzimidazole ring, with a hydrobromide salt form. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable catalyst under mild conditions, leading to the formation of the imidazole ring . Industrial production methods often employ scalable and cost-effective processes, such as the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild temperatures, specific catalysts, and solvents like dimethyl sulfoxide (DMSO) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide can be compared with other similar compounds, such as:
1H-benzo[d]imidazol-2-amine: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains an aniline group instead of an amine group, leading to different chemical and biological properties.
2-Methyl-1H-imidazole: A simpler imidazole derivative with a methyl group at the 2-position, used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
4-methyl-1H-benzimidazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.BrH/c1-5-3-2-4-6-7(5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUOXZPXPNCGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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